Cas no 2171975-14-5 (tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate)

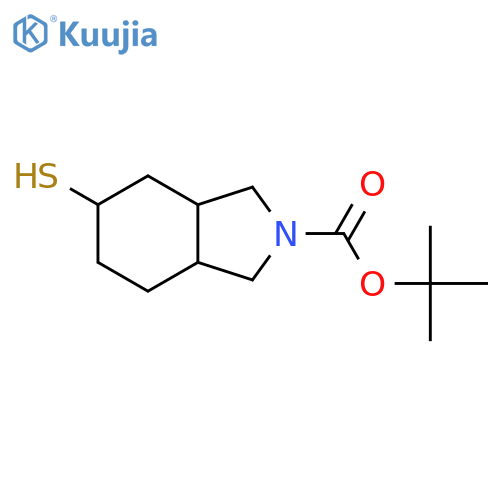

2171975-14-5 structure

商品名:tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate

tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate

- 2171975-14-5

- EN300-1288253

-

- インチ: 1S/C13H23NO2S/c1-13(2,3)16-12(15)14-7-9-4-5-11(17)6-10(9)8-14/h9-11,17H,4-8H2,1-3H3

- InChIKey: BBYQLTRNXSHTDY-UHFFFAOYSA-N

- ほほえんだ: SC1CCC2CN(C(=O)OC(C)(C)C)CC2C1

計算された属性

- せいみつぶんしりょう: 257.14495015g/mol

- どういたいしつりょう: 257.14495015g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 30.5Ų

tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1288253-0.25g |

tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate |

2171975-14-5 | 0.25g |

$1051.0 | 2023-05-24 | ||

| Enamine | EN300-1288253-10.0g |

tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate |

2171975-14-5 | 10g |

$4914.0 | 2023-05-24 | ||

| Enamine | EN300-1288253-0.05g |

tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate |

2171975-14-5 | 0.05g |

$959.0 | 2023-05-24 | ||

| Enamine | EN300-1288253-0.5g |

tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate |

2171975-14-5 | 0.5g |

$1097.0 | 2023-05-24 | ||

| Enamine | EN300-1288253-5.0g |

tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate |

2171975-14-5 | 5g |

$3313.0 | 2023-05-24 | ||

| Enamine | EN300-1288253-5000mg |

tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate |

2171975-14-5 | 5000mg |

$3065.0 | 2023-10-01 | ||

| Enamine | EN300-1288253-500mg |

tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate |

2171975-14-5 | 500mg |

$1014.0 | 2023-10-01 | ||

| Enamine | EN300-1288253-50mg |

tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate |

2171975-14-5 | 50mg |

$888.0 | 2023-10-01 | ||

| Enamine | EN300-1288253-250mg |

tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate |

2171975-14-5 | 250mg |

$972.0 | 2023-10-01 | ||

| Enamine | EN300-1288253-10000mg |

tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate |

2171975-14-5 | 10000mg |

$4545.0 | 2023-10-01 |

tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

2171975-14-5 (tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate) 関連製品

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量